2-{[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}ethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)ETHYL BENZOATE is a complex organic compound that features a triazine ring substituted with isopropylamino groups and an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)ETHYL BENZOATE typically involves multiple steps. One common route includes the reaction of 4,6-dichloro-1,3,5-triazine with isopropylamine to form 4,6-bis(isopropylamino)-1,3,5-triazine. This intermediate is then reacted with 2-hydroxyethyl benzoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)ETHYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where the isopropylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)ETHYL BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)ETHYL BENZOATE involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The isopropylamino groups may enhance binding affinity, while the ethyl benzoate moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(isopropylamino)-1,3,5-triazine: Lacks the ethyl benzoate moiety.
2-Hydroxyethyl benzoate: Lacks the triazine ring.
4,6-Dichloro-1,3,5-triazine: Precursor in the synthesis of the target compound.
Uniqueness
2-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)ETHYL BENZOATE is unique due to its combination of a triazine ring with isopropylamino groups and an ethyl benzoate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H25N5O3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]ethyl benzoate |
InChI |
InChI=1S/C18H25N5O3/c1-12(2)19-16-21-17(20-13(3)4)23-18(22-16)26-11-10-25-15(24)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3,(H2,19,20,21,22,23) |
InChI Key |
CEFVZTDAIDJHBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)OCCOC(=O)C2=CC=CC=C2)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.